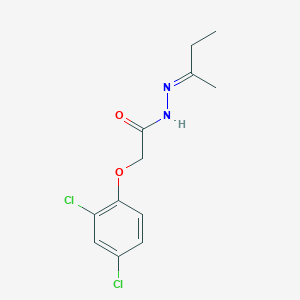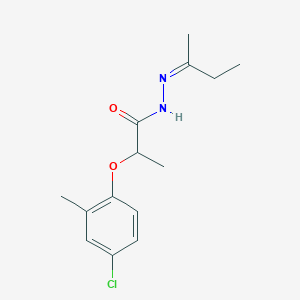![molecular formula C18H20N2O5 B230272 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)
3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide, also known as DMAPA-BH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various biological studies. This compound is a hydrazide derivative of benzohydrazide and has been synthesized through various methods. In
作用機序
The mechanism of action of 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been shown to have significant biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, reduce inflammation, and induce apoptosis in cancer cells. 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has also been found to have low toxicity in animal models, making it a promising candidate for further development.
実験室実験の利点と制限
One of the advantages of 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide is its potential use in the development of new drugs for the treatment of cancer and other diseases. It has also been found to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways involved in its anti-tumor and anti-inflammatory activities. Another direction is to develop new formulations of 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide that increase its solubility and bioavailability. Additionally, further studies are needed to assess the safety and efficacy of 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide in humans.
合成法
3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been synthesized through various methods, including the reaction of 3,4-dimethoxybenzohydrazide with 2-methylphenylacetic acid under acidic conditions. Another method involves the reaction of 3,4-dimethoxybenzohydrazide with 2-methylphenoxyacetic acid in the presence of an appropriate coupling agent. The resulting product is then purified through recrystallization or chromatography.
科学的研究の応用
3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been found to have potential applications in various scientific research studies, including anti-tumor and anti-inflammatory activities. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has also been used in the development of new drugs for the treatment of cancer and other diseases.
特性
分子式 |
C18H20N2O5 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
3,4-dimethoxy-N//'-[2-(2-methylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C18H20N2O5/c1-12-6-4-5-7-14(12)25-11-17(21)19-20-18(22)13-8-9-15(23-2)16(10-13)24-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
InChIキー |
CHIIMHKUDSBCIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)



![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)

